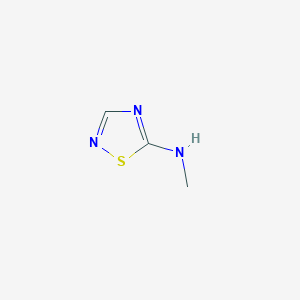
N-methyl-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
作用機序
Target of Action
N-methyl-1,2,4-thiadiazol-5-amine primarily targets neurons in the brain . The essential features of this moiety responsible for anticonvulsant activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain .
Mode of Action
The compound interacts with its neuronal targets by preventing neurons from firing in the brain . This is achieved by releasing chloride ions due to the GABAA pathway . Furthermore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The compound affects the GABAA pathway, which is crucial for the regulation of neuronal excitability . It also impacts the DNA replication process, thereby affecting the proliferation of cells .
Pharmacokinetics
The incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of neuronal firing in the brain, leading to anticonvulsant effects . Additionally, it disrupts DNA replication processes, inhibiting the proliferation of bacterial and cancer cells .
Action Environment
The compound’s lipophilicity, conferred by the aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring, may influence its distribution and accumulation in different tissues .
準備方法
Synthetic Routes and Reaction Conditions
N-methyl-1,2,4-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of hydrazonoyl chloride derivatives with triethylamine in acetonitrile . These reactions typically occur under mild conditions and yield the desired thiadiazole derivatives efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of N-alkylated derivatives.
科学的研究の応用
N-methyl-1,2,4-thiadiazol-5-amine has numerous applications in scientific research:
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different structural properties.
1,2,3-Thiadiazole: Known for its antiviral and antibacterial properties.
1,2,5-Thiadiazole: Exhibits unique chemical reactivity due to its distinct ring structure.
Uniqueness
N-methyl-1,2,4-thiadiazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its N-methyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-methyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-4-3-5-2-6-7-3/h2H,1H3,(H,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOGTEHETWKJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2982814.png)
![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)
![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)

